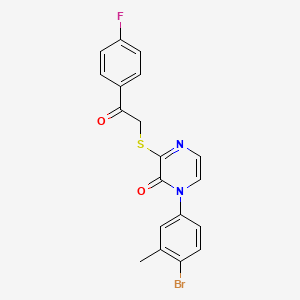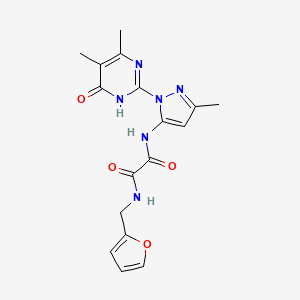![molecular formula C17H23ClN2OS B2697174 (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2380040-34-4](/img/structure/B2697174.png)
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known as CTDM, is a compound that has been extensively studied for its potential therapeutic applications. CTDM is a member of the diazepanone family, which has been shown to exhibit a wide range of pharmacological activities. In
Scientific Research Applications
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. In psychiatry, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential use in the treatment of schizophrenia and depression. In oncology, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs.
Mechanism of Action
The exact mechanism of action of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood. However, it is believed that (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This results in an increased inhibitory effect of GABA, leading to the anxiolytic and sedative effects of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
Biochemical and Physiological Effects:
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and sedative effects. (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This results in a decreased excitatory effect, leading to the anxiolytic and sedative effects of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
Advantages and Limitations for Lab Experiments
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has several advantages for lab experiments. It is a highly selective compound, making it useful for studying the specific effects of GABA-A receptor modulation. It is also a well-characterized compound, with a known synthesis method and pharmacological profile. However, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a highly lipophilic compound, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One area of research is the development of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone and its long-term effects. Overall, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves the condensation of 3-chlorobenzaldehyde with 4-(thian-4-yl)-1,4-diaminobutane in the presence of acetic acid and acetic anhydride. The resulting product is then treated with methyl iodide to obtain (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. This synthesis method has been optimized to yield high purity and high yield of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
properties
IUPAC Name |
(3-chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-15-4-1-3-14(13-15)17(21)20-8-2-7-19(9-10-20)16-5-11-22-12-6-16/h1,3-4,13,16H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXXCBCOOMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)-4-(thian-4-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)



![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)
![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)